molecular formula C21H29NO5 B15307154 4-(1-Tert-butoxycarbonyl-cyclopropyl)-4-hydroxy-piperidine-1-carboxylic acid benzyl ester

4-(1-Tert-butoxycarbonyl-cyclopropyl)-4-hydroxy-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B15307154
M. Wt: 375.5 g/mol
InChI Key: PDZDRSMTGBKCGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Tert-butoxycarbonyl-cyclopropyl)-4-hydroxy-piperidine-1-carboxylic acid benzyl ester is a complex organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl group, a cyclopropyl group, and a benzyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Tert-butoxycarbonyl-cyclopropyl)-4-hydroxy-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Tert-butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Cyclopropyl Group Addition: The cyclopropyl group is added via a cyclopropanation reaction, often using diazomethane or a similar reagent.

    Benzyl Ester Formation: The benzyl ester is formed through esterification, typically using benzyl alcohol and a suitable activating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of free amines.

Scientific Research Applications

4-(1-Tert-butoxycarbonyl-cyclopropyl)-4-hydroxy-piperidine-1-carboxylic acid benzyl ester has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Chemical Biology: The compound can be used to study enzyme interactions and receptor binding due to its unique structural features.

    Material Science: It may be used in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic conversion. The molecular targets and pathways involved would vary based on the specific drug design and therapeutic target.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-piperidine-1-carboxylic acid benzyl ester: Lacks the tert-butoxycarbonyl and cyclopropyl groups.

    4-(Cyclopropyl)-4-hydroxy-piperidine-1-carboxylic acid benzyl ester: Lacks the tert-butoxycarbonyl group.

    4-(1-Tert-butoxycarbonyl-cyclopropyl)-4-hydroxy-piperidine: Lacks the benzyl ester group.

Uniqueness

The presence of both the tert-butoxycarbonyl group and the cyclopropyl group in the piperidine ring, along with the benzyl ester, makes 4-(1-Tert-butoxycarbonyl-cyclopropyl)-4-hydroxy-piperidine-1-carboxylic acid benzyl ester unique

Properties

Molecular Formula

C21H29NO5

Molecular Weight

375.5 g/mol

IUPAC Name

benzyl 4-hydroxy-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropyl]piperidine-1-carboxylate

InChI

InChI=1S/C21H29NO5/c1-19(2,3)27-17(23)20(9-10-20)21(25)11-13-22(14-12-21)18(24)26-15-16-7-5-4-6-8-16/h4-8,25H,9-15H2,1-3H3

InChI Key

PDZDRSMTGBKCGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1(CC1)C2(CCN(CC2)C(=O)OCC3=CC=CC=C3)O

Origin of Product

United States

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